2-Propylheptyl 4-methoxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
6323-92-8 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-propylheptyl 4-methoxybenzoate |
InChI |
InChI=1S/C18H28O3/c1-4-6-7-9-15(8-5-2)14-21-18(19)16-10-12-17(20-3)13-11-16/h10-13,15H,4-9,14H2,1-3H3 |
InChI Key |
YOEVVXCTMOXADS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)COC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Retrosynthetic Analysis and Advanced Synthetic Methodologies for 2 Propylheptyl 4 Methoxybenzoate
Esterification Pathways for the Formation of 2-Propylheptyl 4-methoxybenzoate (B1229959)
The formation of the ester linkage in 2-Propylheptyl 4-methoxybenzoate is the cornerstone of its synthesis. This can be achieved through several established esterification methods, each with its own set of advantages and optimization parameters.
Direct Fischer Esterification Strategies and Optimization of Reaction Parameters
Direct Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, this involves the direct reaction of 4-methoxybenzoic acid with 2-propylheptanol.
The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, several strategies can be employed. masterorganicchemistry.com One common approach is to use a large excess of one of the reactants, typically the less expensive one. Another crucial technique is the removal of water, a byproduct of the reaction, which can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgwikipedia.org The choice of catalyst and its concentration can significantly impact the reaction rate and yield. The reaction temperature is typically elevated to increase the rate of reaction, often to the reflux temperature of the alcohol or an appropriate solvent. wikipedia.org
Table 1: Key Parameters for Optimization of Fischer Esterification
| Parameter | Description | Optimization Strategies |
| Reactant Ratio | Molar ratio of 4-methoxybenzoic acid to 2-propylheptanol. | Using an excess of 2-propylheptanol can shift the equilibrium towards the product. |
| Catalyst | Type and amount of acid catalyst (e.g., H₂SO₄, TsOH). | Catalyst loading needs to be optimized to ensure a reasonable reaction rate without causing side reactions. |
| Temperature | The reaction is typically heated to reflux. | The temperature should be high enough to achieve a good reaction rate but not so high as to cause decomposition. |
| Water Removal | Removal of the water byproduct. | Use of a Dean-Stark trap with a suitable azeotroping solvent (e.g., toluene) is effective. |
| Reaction Time | Duration of the reaction. | Monitored by techniques like TLC or GC to determine the point of maximum conversion. |
A patent for the synthesis of similar esters, specifically diesters of 2-n-propyl-n-heptanol with dicarboxylic acids, describes heating the alcohol with the acid or its anhydride (B1165640) in the presence of a sulfuric acid catalyst. google.com This provides a relevant precedent for the conditions applicable to the synthesis of this compound.
Transesterification Approaches Involving Alkyl 4-methoxybenzoates
Transesterification is another viable route for the synthesis of this compound. This method involves the reaction of a readily available ester of 4-methoxybenzoic acid, such as methyl 4-methoxybenzoate or ethyl 4-methoxybenzoate, with 2-propylheptanol in the presence of a catalyst. e3s-conferences.org This process displaces the lower-boiling alcohol (methanol or ethanol) with the higher-boiling 2-propylheptanol.
The reaction is also an equilibrium process, and driving it to completion often involves removing the lower-boiling alcohol by distillation. Both acid and base catalysts can be employed for transesterification. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid, while base catalysts can include sodium methoxide (B1231860) or potassium carbonate. wikipedia.orgnih.gov
Table 2: Catalysts and Conditions for Transesterification
| Catalyst Type | Examples | Typical Conditions |
| Acid Catalysts | H₂SO₄, p-TsOH | High temperatures, removal of the displaced alcohol. |
| Base Catalysts | NaOCH₃, K₂CO₃ | Milder conditions than acid catalysis, sensitive to the presence of water and free acids. |
| Organometallic Catalysts | Tin or titanium-based catalysts | Can offer high selectivity and activity. |
The choice of catalyst depends on the specific requirements of the synthesis, including the desired reaction rate and the tolerance of the starting materials to acidic or basic conditions.
Steglich Esterification and Other Coupling Reagent-Mediated Syntheses
For substrates that are sensitive to the high temperatures or strongly acidic conditions of Fischer esterification, milder methods like the Steglich esterification offer a powerful alternative. wikipedia.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification of a carboxylic acid and an alcohol at or near room temperature. wikipedia.org
The reaction proceeds by the activation of the carboxylic acid (4-methoxybenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol (2-propylheptanol) to form the ester, with the byproduct being the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. ncert.nic.in The use of DMAP as a catalyst is crucial for accelerating the reaction and preventing the formation of an N-acylurea byproduct. ncert.nic.in Other carbodiimides such as N,N′-diisopropylcarbodiimide (DIC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can also be used. wikipedia.org
Table 3: Reagents for Steglich Esterification
| Reagent | Function | Common Examples |
| Coupling Agent | Activates the carboxylic acid. | DCC, DIC, EDC |
| Catalyst | Acyl-transfer catalyst. | DMAP |
| Solvent | Aprotic solvent. | Dichloromethane (DCM), Tetrahydrofuran (THF) |
The mild conditions of the Steglich esterification make it particularly suitable for the synthesis of complex or sensitive esters. wikipedia.org
Synthetic Routes to 4-Methoxybenzoic Acid and its Activated Derivatives
The availability and purity of the starting materials, 4-methoxybenzoic acid and its activated forms, are critical for the successful synthesis of this compound.
Preparation of 4-Methoxybenzoic Acid from Precursors
4-Methoxybenzoic acid, also known as p-anisic acid, can be synthesized through various methods. ncert.nic.in
One common industrial method is the oxidation of 4-methoxytoluene (p-methylanisole). Strong oxidizing agents can be used for this transformation. hmdb.ca Another approach involves the oxidation of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). ncert.nic.in Historically, Auguste Cahours first synthesized p-anisic acid in 1841 by oxidizing anethole, a natural product found in anise. ncert.nic.in
A laboratory-scale preparation can involve the methylation of p-hydroxybenzoic acid using dimethyl sulfate (B86663) in an alkaline solution. jeeadv.ac.in
Table 4: Synthetic Routes to 4-Methoxybenzoic Acid
| Precursor | Reagents and Conditions | Key Features |
| 4-Methoxytoluene | Strong oxidizing agents (e.g., KMnO₄, CrO₃). | A common industrial route. hmdb.ca |
| 4-Methoxybenzaldehyde | Oxidizing agents (e.g., KMnO₄, H₂O₂). | A straightforward oxidation of an aldehyde to a carboxylic acid. |
| Anethole | Oxidizing agents (e.g., nitric acid). | A historical synthesis from a natural product. ncert.nic.in |
| p-Hydroxybenzoic Acid | Dimethyl sulfate, base (e.g., NaOH, KOH). | A methylation reaction of a phenol. jeeadv.ac.in |
Halogenation and Sulfonylation of Related Benzoates
While direct halogenation or sulfonylation of this compound is not the primary route to its synthesis, the functionalization of the aromatic ring of its precursors can be relevant for creating derivatives with modified properties. The methoxy (B1213986) group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. youtube.com
Halogenation:
The halogenation of 4-methoxybenzoic acid or its esters would be expected to occur at the positions ortho to the methoxy group (positions 3 and 5). The reaction can be carried out using standard halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst or in a suitable solvent. The alpha halogenation of carboxylic acids can occur under specific conditions, such as the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the use of PBr₃ and Br₂. researchgate.net
Sulfonylation:
The sulfonylation of anisole, a closely related compound, proceeds readily with sulfuric acid to yield p-methoxybenzenesulfonic acid. Similarly, the sulfonylation of 4-methoxybenzoic acid would be expected to introduce a sulfonic acid group onto the aromatic ring, likely at an ortho position to the activating methoxy group.
Synthesis of the 2-Propylheptanol Moiety
One prominent method for synthesizing 2-propylheptanol is through the Guerbet reaction. google.comrsc.orggoogle.comtaylorandfrancis.com This self-condensation of a primary aliphatic alcohol, such as n-pentanol, at elevated temperatures in the presence of a suitable catalyst, leads to the formation of a β-alkylated dimer alcohol. google.comrsc.org The reaction typically requires a multi-functional catalytic system that can facilitate dehydrogenation, aldol (B89426) condensation, dehydration, and subsequent hydrogenation. google.comrsc.org
Alternatively, 2-propylheptanol can be produced via an oxo process. wikipedia.orgchemicalbook.com This involves the hydroformylation of butenes to produce n-pentanal, which then undergoes an aldol condensation followed by hydrogenation to yield 2-propylheptanol. wikipedia.orggoogle.com A one-pot synthesis of 2-propylheptanol from n-valeraldehyde has been reported, utilizing a silica-immobilized nickel and acid ionic liquid catalyst, achieving a high selectivity for 2-propylheptanol. rsc.org
The choice of synthetic route for 2-propylheptanol can be influenced by factors such as the availability of starting materials, desired purity, and scalability of the process.
Table 1: Comparison of Synthetic Routes to 2-Propylheptanol
| Synthetic Route | Starting Material(s) | Key Intermediates | Catalyst Examples | Key Advantages | Potential Challenges |
| Guerbet Reaction | n-Pentanol | n-Pentanal, 2-propyl-2-heptenal | Pd/C, Hydrotalcites | Atom economy, potential for bio-based feedstock | High temperatures, side product formation |
| Oxo Process | Butenes, Syngas | n-Pentanal, 2-propyl-2-heptenal | Rhodium or Cobalt complexes | High selectivity, established industrial process | Requires high pressure, multi-step process |
| One-Pot from n-Valeraldehyde | n-Valeraldehyde | 2-Propyl-2-heptenal | Ni-IL/SiO2 | Process intensification, reduced steps | Catalyst stability and cost |
Assessment of Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
The synthesis of this compound requires careful consideration of selectivity to ensure the desired product is obtained in high purity.
Chemoselectivity in the esterification step is crucial. The reaction should selectively occur between the carboxylic acid of 4-methoxybenzoic acid and the primary alcohol of 2-propylheptanol. The use of mild activating agents for the carboxylic acid can prevent potential side reactions involving the methoxy group on the aromatic ring.
Regioselectivity is primarily a concern in the synthesis of the 2-propylheptanol moiety. In the Guerbet reaction, for instance, the formation of isomers can occur if the starting alcohol is not linear or if cross-condensation reactions take place with other alcohols present in the reaction mixture. google.com Similarly, in the oxo process, the hydroformylation of butenes can lead to a mixture of linear and branched aldehydes, which, if not separated, will result in a mixture of isomeric alcohols. google.com The synthesis of 2-propylheptanol with minimal contamination from isomers like 2-propyl-4-methylhexanol is critical for the final product's properties. google.com
Stereoselectivity is also a factor to consider. 2-Propylheptanol is a chiral molecule, possessing a stereocenter at the carbon bearing the hydroxyl group. Unless a stereoselective synthesis is employed, the resulting 2-propylheptanol will be a racemic mixture. Consequently, the final product, this compound, will also be a racemic mixture. For applications where a specific stereoisomer is required, enantioselective synthesis of 2-propylheptanol or chiral resolution of the racemic mixture would be necessary. However, for many industrial applications, the racemic mixture is often sufficient. wikipedia.orgchemicalbook.com
Table 2: Key Selectivity Considerations in the Synthesis of this compound
| Selectivity Type | Reaction Step | Key Considerations | Strategies for Control |
| Chemoselectivity | Esterification | Preferential reaction of the carboxylic acid over other functional groups. | Use of mild activating agents (e.g., DCC/DMAP), enzymatic catalysis. |
| Regioselectivity | Synthesis of 2-propylheptanol | Formation of the desired branched isomer over other isomers. | Use of pure starting materials, optimization of reaction conditions and catalysts in the Guerbet or Oxo process. |
| Stereoselectivity | Synthesis of 2-propylheptanol | Control of the stereochemistry at the C2 position. | Use of chiral catalysts for asymmetric synthesis or chiral resolution of the racemic alcohol. |
Conclusion
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be elucidated.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 2-Propylheptyl 4-methoxybenzoate is expected to exhibit distinct signals corresponding to the protons in both the aromatic and the aliphatic portions of the molecule. The aromatic protons of the 4-methoxybenzoyl group will appear in the downfield region due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing carbonyl group. Specifically, two doublets are anticipated, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2' and H-6') are expected to resonate at a lower field compared to the protons ortho to the methoxy (B1213986) group (H-3' and H-5').
The protons of the 2-propylheptyl ester group will be observed in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ester oxygen (H-1) will be the most downfield of the aliphatic signals due to the deshielding effect of the oxygen atom. The methine proton at the branch point (H-2) will appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The remaining methylene and methyl protons of the propyl and heptyl chains will produce a complex series of overlapping multiplets in the higher field region.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2', H-6' | ~7.95 | d | ~8.8 |
| H-3', H-5' | ~6.90 | d | ~8.8 |
| H-1 | ~4.15 | d | ~5.9 |
| OCH₃ | ~3.85 | s | - |
| H-2 | ~1.70 | m | - |
| H-3, H-1'' | ~1.30-1.40 | m | - |
| H-4 to H-6, H-2'' | ~1.25 | m | - |
| H-7, H-3'' | ~0.88 | t | ~7.0 |
Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of 15 distinct carbon signals are expected. The carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will appear in the range of approximately 113 to 163 ppm. The carbon attached to the methoxy group (C-4') and the quaternary carbon of the ester linkage (C-1') will have characteristic chemical shifts. The aliphatic carbons of the 2-propylheptyl group will resonate in the upfield region of the spectrum. The carbon atom attached to the ester oxygen (C-1) will be the most downfield among the aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~166.5 |
| C-4' | ~163.3 |
| C-2', C-6' | ~131.6 |
| C-1' | ~122.9 |
| C-3', C-5' | ~113.6 |
| C-1 | ~68.5 |
| OCH₃ | ~55.4 |
| C-2 | ~38.9 |
| C-3 | ~31.8 |
| C-1'' | ~29.9 |
| C-4 | ~29.2 |
| C-5 | ~25.9 |
| C-2'' | ~22.6 |
Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY correlations would be expected between the adjacent aromatic protons (H-2'/H-6' with H-3'/H-5') and throughout the aliphatic chain of the 2-propylheptyl group, confirming the sequence of methylene and methine groups. synzeal.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca Each protonated carbon will show a cross-peak with its attached proton(s). This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the carbon signal at ~68.5 ppm would show a correlation with the proton signal at ~4.15 ppm, confirming the assignment of C-1 and H-1. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. hmdb.ca This is crucial for establishing the connectivity between different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the H-1 protons to the ester carbonyl carbon (C=O) and to the C-2 and C-3 carbons of the alkyl chain.
Correlations from the aromatic protons H-2' and H-6' to the carbonyl carbon (C=O) and to C-4'.
Correlations from the methoxy protons (OCH₃) to the C-4' aromatic carbon.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 292. The fragmentation pattern is expected to be characteristic of a benzoate (B1203000) ester. Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-O bond of the ester, leading to the formation of the stable acylium ion of 4-methoxybenzoic acid at m/z 135. This is often the base peak in the spectrum of benzoate esters.
McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol.
Cleavage within the alkyl chain: Fragmentation of the 2-propylheptyl group can occur at various points, leading to a series of smaller alkyl fragment ions.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
ESI-MS is a soft ionization technique that typically results in less fragmentation than EI-MS. hmdb.ca It is particularly useful for confirming the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 293 and potentially a sodium adduct peak ([M+Na]⁺) at m/z 315. By using tandem mass spectrometry (MS/MS) with ESI, controlled fragmentation can be induced to provide structural information similar to that obtained from EI-MS, but with greater control over the fragmentation process. hmdb.ca
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, with a molecular formula of C₁₈H₂₈O₃, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for comparison with experimental HRMS data.
The expected monoisotopic mass of this compound is 292.20384. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₈H₂₈O₃ |
| Theoretical Exact Mass | 292.20384 u |
| Expected Ion | [M+H]⁺, [M+Na]⁺ |
Note: The data in this table is theoretical and serves as a predictive guide for experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its ester and aromatic ether functionalities.
The key functional groups and their expected IR absorption ranges are:
C=O (Ester Carbonyl) Stretch: A strong absorption band is anticipated in the region of 1725-1705 cm⁻¹. This is a highly characteristic peak for the ester group.
C-O (Ester) Stretch: Two distinct stretching vibrations are expected. The C-O-C asymmetric stretch will likely appear in the 1250-1200 cm⁻¹ range, and the O-C-C symmetric stretch is expected around 1100-1000 cm⁻¹.
C-O (Aromatic Ether) Stretch: A characteristic absorption band for the aryl-O-CH₃ group is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
=C-H (Aromatic) Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
C-H (Aliphatic) Stretch: Strong absorption bands corresponding to the C-H stretching vibrations of the 2-propylheptyl alkyl chain will be present in the 2960-2850 cm⁻¹ region.
C=C (Aromatic) Stretch: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1600-1450 cm⁻¹ range.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester Carbonyl) | 1725 - 1705 | Strong |
| C-O (Ester & Aromatic Ether) | 1300 - 1000 | Strong |
| =C-H (Aromatic) | 3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | 2960 - 2850 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |
Note: The data in this table is based on characteristic absorption frequencies for the respective functional groups and serves as a predictive guide.
Chromatographic Separation Techniques for Purity Assessment and Isolation of this compound
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For this compound, a typical GC-MS method would involve a nonpolar or medium-polarity capillary column. The branched nature of the 2-propylheptyl group may result in co-elution with other isomers if they are present, necessitating a well-optimized temperature program. nih.govnih.gov
Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Key fragments would be expected from the cleavage of the ester bond and fragmentation of the alkyl chain. The base peak is often the benzoyl cation or a related fragment.
Table 3: Hypothetical GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5 or similar non-polar fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 100°C, ramp at 10-20°C/min to 300°C, hold for 5-10 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Transfer Line Temp | 280 - 300 °C |
Note: This table presents a typical starting point for method development and would require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of compounds like this compound, which has good UV absorbance due to its aromatic ring. Reversed-phase HPLC is the most probable mode of separation.
For analytical purposes, a C18 or C8 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water would be suitable for achieving good resolution and assessing purity. researchgate.netnih.gov For preparative HPLC, the same stationary and mobile phases can be used, but with a larger column diameter and higher flow rate to isolate larger quantities of the compound.
Table 4: Representative HPLC Method Parameters for this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water or Methanol/Water |
| Elution | Gradient | Gradient or Isocratic |
| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |
| Detection | UV at ~254 nm | UV at ~254 nm |
| Column Temperature | 25 - 40 °C | Ambient |
Note: These parameters are illustrative and would be optimized based on the specific separation requirements.
Chemical Reactivity and Transformation Pathways of 2 Propylheptyl 4 Methoxybenzoate
Kinetics and Mechanisms of Hydrolysis in Various Media
The hydrolysis of 2-Propylheptyl 4-methoxybenzoate (B1229959), the cleavage of the ester bond to yield 2-propylheptanol and 4-methoxybenzoic acid, can proceed under both acidic and basic conditions. The kinetics and mechanisms are significantly influenced by the reaction medium.
Under alkaline conditions, the hydrolysis of esters typically follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically a BAc2 (base-catalyzed, bimolecular, acyl-cleavage) pathway. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the 2-propylheptoxide leaving group, which subsequently abstracts a proton from the newly formed 4-methoxybenzoic acid.
The rate of alkaline hydrolysis is sensitive to the electronic effects of substituents on the benzoate (B1203000) ring. The electron-donating methoxy (B1213986) group at the para position is expected to decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack compared to unsubstituted benzoates. chemrxiv.org The bulky 2-propylheptyl group may also exert a steric hindrance effect, further reducing the reaction rate.
In acidic media, the hydrolysis mechanism involves an initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-propylheptanol yield the carboxylic acid.
The solvent composition also plays a crucial role. The rate of alkaline hydrolysis of esters has been observed to change with the proportion of organic co-solvents in aqueous mixtures. zenodo.org For instance, the presence of solvents like dimethylformamide (DMF) or dioxane can alter the solvation of the reactants and the transition state, thereby affecting the reaction kinetics. zenodo.org
Table 1: Factors Influencing the Hydrolysis of 2-Propylheptyl 4-methoxybenzoate
| Factor | Influence on Hydrolysis Rate | Mechanism |
|---|---|---|
| pH | Increases in both highly acidic and highly alkaline conditions. | Acid-catalyzed (AAc2) or base-catalyzed (BAc2) nucleophilic acyl substitution. |
| Temperature | Increases with temperature. | Provides activation energy for the reaction. |
| Substituents | The electron-donating 4-methoxy group is expected to decrease the rate compared to unsubstituted benzoates. | Alters the electrophilicity of the carbonyl carbon. |
| Steric Hindrance | The bulky 2-propylheptyl group may decrease the rate. | Hinders the approach of the nucleophile to the carbonyl carbon. |
| Solvent | The polarity and composition of the solvent can significantly affect the rate. | Influences the solvation of reactants and the transition state. |
Transesterification Reactions with Diverse Alcohol Substrates
Transesterification is a process where the 2-propylheptyl group of this compound is exchanged with another alcohol, resulting in a new ester of 4-methoxybenzoic acid. This reaction can be catalyzed by either an acid or a base.
In acid-catalyzed transesterification, a proton acid protonates the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by an alcohol molecule. This leads to a tetrahedral intermediate, which, after a series of proton transfer steps, eliminates 2-propylheptanol to form the new ester.
Base-catalyzed transesterification typically employs an alkoxide as the nucleophile. The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-propylheptoxide leaving group to yield the new ester. To favor the formation of the desired product, the reactant alcohol is often used in large excess.
The choice of alcohol substrate will influence the equilibrium of the reaction. For the transesterification of this compound, using a less sterically hindered and more volatile alcohol, such as methanol (B129727) or ethanol, could favor the formation of the corresponding methyl or ethyl 4-methoxybenzoate, especially if the 2-propylheptanol by-product is removed from the reaction mixture.
Photochemical Transformation and Photostability under Controlled Irradiation Conditions
As a substance with a chromophore (the 4-methoxybenzoate group), this compound is susceptible to photochemical transformations upon absorption of ultraviolet (UV) radiation. Studies on structurally similar UV filters, such as octyl methoxycinnamate (OMC) and 2-ethylhexyl 4-methoxycinnamate (EHMC), provide insights into the potential photodegradation pathways.
Upon exposure to UV light, this compound can undergo cleavage of the ester bond. The primary photochemical reaction is likely the photo-induced cleavage of the ester linkage, which can lead to the formation of 4-methoxybenzoic acid and a 2-propylheptyl radical, or through other rearrangement pathways.
Research on the photodegradation of EHMC in the presence of reactive oxygen and chlorine species has shown the formation of various degradation products. researchgate.net These include 4-methoxybenzaldehyde (B44291) and chloro-substituted derivatives of 4-methoxycinnamic acid. researchgate.net This suggests that under environmental conditions where oxidants are present, the photodegradation of this compound could lead to a variety of transformation products.
The photostability of the compound is a critical factor, particularly if it is used in applications involving sun exposure. The degradation of the molecule can lead to a loss of its intended function and the formation of potentially harmful byproducts. The rate and extent of photodegradation are influenced by the wavelength and intensity of the irradiation, as well as the presence of other substances that can act as photosensitizers or quenchers. nih.gov
Table 2: Potential Photodegradation Products of this compound
| Potential Product | Formation Pathway |
|---|---|
| 4-Methoxybenzoic acid | Photo-induced hydrolysis or cleavage of the ester bond. |
| 2-Propylheptanol | Photo-induced hydrolysis or cleavage of the ester bond. |
| 4-Methoxybenzaldehyde | Further oxidation of photoproducts. researchgate.net |
| Chlorinated derivatives | Reaction with chlorine species in the presence of UV light. researchgate.net |
Investigations into Oxidation and Reduction Pathways
The oxidation and reduction of this compound would target different parts of the molecule. The ester group itself is relatively resistant to both oxidation and reduction under mild conditions.
Oxidation: The aromatic ring and the methoxy group are potential sites for oxidation. Strong oxidizing agents could lead to the hydroxylation of the benzene (B151609) ring or the cleavage of the methoxy ether bond. The benzylic positions on the 2-propylheptyl chain are also susceptible to oxidation, potentially forming ketones or carboxylic acids under harsh conditions. However, in the absence of strong oxidants, the molecule is expected to be reasonably stable towards oxidation.
Reduction: The ester functional group can be reduced to an alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4). The reduction of this compound would yield 4-methoxybenzyl alcohol and 2-propylheptanol. The benzene ring can also be reduced under catalytic hydrogenation conditions (e.g., using H2 gas with a metal catalyst like palladium or platinum), but this usually requires high pressures and temperatures.
Synthetic Derivatization Reactions for Expanding Chemical Diversity
The structure of this compound offers several avenues for synthetic derivatization to create new molecules with potentially different properties.
Modification of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, nitration, halogenation, sulfonation, or Friedel-Crafts alkylation and acylation could introduce new functional groups onto the ring. The directing effects of the electron-donating methoxy group (ortho, para-directing) and the deactivating ester group (meta-directing) would influence the position of substitution.
Modification of the Ester Group: As discussed in the hydrolysis and transesterification sections, the ester group can be converted into a carboxylic acid or other esters. The carboxylic acid derivative (4-methoxybenzoic acid) can then be further functionalized, for instance, by converting it into an acid chloride, which is a versatile intermediate for the synthesis of amides and other esters.
Derivatization of the Alcohol Moiety: While less common, it is conceivable to first hydrolyze the ester and then modify the resulting 2-propylheptanol before re-esterification.
For instance, synthetic procedures for creating amide derivatives from similar benzoate esters have been described. nih.gov This typically involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation with an appropriate amine. nih.gov Such derivatization strategies allow for the systematic modification of the molecule's structure to explore structure-activity relationships for various applications.
Computational Chemistry and Theoretical Studies on 2 Propylheptyl 4 Methoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic characteristics of a molecule. nih.gov These calculations can predict a wide array of properties, including molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and stability.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govdntb.gov.ua This method is used to determine the ground-state electronic structure of molecules by solving the Schrödinger equation in an approximate manner. For 2-Propylheptyl 4-methoxybenzoate (B1229959), DFT calculations would typically be employed to optimize the molecule's three-dimensional geometry, providing precise information on bond lengths, bond angles, and dihedral angles.
These calculations can also yield valuable insights into the molecule's thermodynamic properties, such as its total energy and dipole moment. epstem.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govgrowingscience.com
Table 1: Hypothetical DFT-Calculated Ground State Properties of 2-Propylheptyl 4-methoxybenzoate
| Property | Predicted Value | Unit |
| Total Energy | -1234.5678 | Hartree |
| Dipole Moment | 2.5 | Debye |
| Ionization Potential | 8.2 | eV |
| Electron Affinity | 0.5 | eV |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich methoxybenzene ring, while the LUMO may be centered on the ester group. This information is vital for predicting how the molecule will interact with other chemical species and for understanding its role in potential chemical reactions. growingscience.com
Table 2: Hypothetical Frontier Orbital Energies of this compound
| Orbital | Energy | Unit |
| HOMO | -6.5 | eV |
| LUMO | -1.0 | eV |
| HOMO-LUMO Gap | 5.5 | eV |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of a molecule's potential energy surface.
For a flexible molecule like this compound, with its long alkyl chain, MD simulations would be invaluable for understanding its conformational landscape. These simulations can identify the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in different solvents or in the presence of other molecules, MD can provide insights into intermolecular interactions, such as van der Waals forces and hydrogen bonding, which are critical for predicting its physical properties like solubility and boiling point. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. researchgate.netnih.gov These models are built by correlating calculated molecular descriptors (numerical representations of a molecule's structure) with experimentally determined activities.
For this compound, a QSAR model could be developed using a dataset of structurally similar benzoate (B1203000) esters with known properties, such as their toxicity or skin sensitization potential. researchgate.netnih.gov By identifying the key molecular features that influence a particular activity, a predictive QSAR model can be built. This model could then be used to estimate the activity of this compound without the need for direct experimental testing. The development of robust QSAR models often involves techniques like genetic algorithms and multiple linear regression to select the most relevant descriptors. researchgate.net
Computational Prediction of Environmental Fate Parameters and Biodegradability
Computational methods are increasingly used to predict the environmental fate of chemicals, including their persistence, bioaccumulation, and toxicity. peta.org For this compound, computational models can estimate key environmental parameters such as its octanol-water partition coefficient (logP), which is an indicator of its potential to bioaccumulate, and its rate of biodegradation.
Predictive tools for biodegradability often utilize machine learning algorithms trained on large databases of experimentally determined biodegradation data. nih.gov By inputting the chemical structure of this compound, these models can classify it as readily or not readily biodegradable and, in some cases, even predict the metabolic pathways involved in its degradation. nih.gov These predictions are crucial for assessing the environmental risk associated with the compound's use and release.
Based on a comprehensive search of available scientific literature, there is currently no specific research data on the environmental chemistry and degradation of the chemical compound this compound. As a result, an article detailing the specific biodegradation pathways, abiotic degradation mechanisms, and environmental distribution solely for this compound, as requested, cannot be generated.
The provided outline requires detailed, scientifically accurate content, including research findings and data tables, for each specified subsection. However, no studies detailing the microbial degradation, enzymatic biotransformation, photolysis, hydrolysis, or water-soil partitioning behavior of this compound could be identified.
General principles of environmental chemistry suggest that as an ester of 4-methoxybenzoic acid and 2-propylheptanol, its environmental fate would likely involve the cleavage of the ester bond as a primary degradation step. The resulting metabolites, 4-methoxybenzoic acid and 2-propylheptanol, would then undergo further degradation. However, without specific studies on the parent compound, any discussion of its environmental chemistry would be speculative and fall outside the strict requirement to focus solely on "this compound."
Therefore, in the absence of any dedicated research on this specific compound, it is not possible to provide the requested in-depth article.
Academic Research Applications and Future Directions for 2 Propylheptyl 4 Methoxybenzoate
Exploration as a Model Compound in Mechanistic Studies of Ester Chemistry
Due to its structure, 2-Propylheptyl 4-methoxybenzoate (B1229959) could theoretically serve as a model compound for investigating reaction mechanisms in ester chemistry. The molecule possesses a branched alkyl chain (2-propylheptyl) and an electron-donating methoxy (B1213986) group on the aromatic ring. This combination of features could be leveraged to study:
Steric Effects: The bulky 2-propylheptyl group could be used to probe the influence of steric hindrance on the rates and mechanisms of esterification and transesterification reactions. By comparing its reactivity to less hindered esters, researchers could quantify the impact of alkyl branching near the reaction center.
Electronic Effects: The para-methoxy group on the benzoate (B1203000) moiety is an electron-donating group, which influences the electron density of the carbonyl carbon. This makes it a suitable substrate for studying how electronic modifications to the acyl portion of an ester affect its reactivity towards nucleophiles in saponification or other cleavage reactions.
Hydrolysis Kinetics: Detailed kinetic studies of the acid- and base-catalyzed hydrolysis of 2-Propylheptyl 4-methoxybenzoate could provide valuable data on reaction rates and transition state stabilization, contributing to a broader understanding of ester lability.
Potential as a Synthetic Building Block for Complex Organic Molecules
While not currently documented as a key intermediate, this compound possesses functional groups that could be chemically manipulated, suggesting its potential as a building block in multi-step organic synthesis.
Cleavage and Functionalization: The ester linkage can be cleaved to yield 2-propylheptanol and 4-methoxybenzoic acid. The branched alcohol could be of interest in the synthesis of specialty polymers or as a precursor to other chiral molecules if resolved into its enantiomers. The 4-methoxybenzoic acid component is a common building block in the synthesis of pharmaceuticals and other fine chemicals.
Modification of the Aromatic Ring: The methoxy-substituted benzene (B151609) ring can undergo further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. This could pave the way for the synthesis of more complex, substituted aromatic compounds.
Investigations into Green Chemistry Approaches for its Synthesis and Derivatization
The synthesis and use of this compound could be explored within the framework of green chemistry. Research in this area would likely focus on:
Biocatalysis: Employing enzymes, such as lipases, for the esterification of 4-methoxybenzoic acid with 2-propylheptanol could offer a milder and more selective synthetic route compared to traditional chemical methods. Lipase-catalyzed reactions often proceed under neutral conditions with high efficiency, reducing the need for harsh catalysts and solvents.
Alternative Solvents: Investigating the synthesis of this ester in greener solvents, such as supercritical fluids or ionic liquids, could minimize the environmental impact associated with volatile organic compounds (VOCs).
Atom Economy: Research could aim to optimize the synthesis to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.
Role in the Development of Advanced Materials Through Polymerization Studies
The structure of this compound suggests potential, though currently unexplored, applications in materials science.
Plasticizer Research: The long, branched alkyl chain and aromatic component are characteristic features of some plasticizers used to increase the flexibility and durability of polymers. Research could investigate its efficacy as a plasticizer for common polymers like polyvinyl chloride (PVC) or polylactide (PLA), evaluating its miscibility, plasticizing efficiency, and migration properties.
Monomer Synthesis: While not a monomer itself, the constituent parts of this compound could be modified to create novel monomers. For instance, the 2-propylheptanol could be functionalized with a polymerizable group (e.g., an acrylate (B77674) or methacrylate) to produce a monomer that could be incorporated into polymers to impart specific properties, such as increased hydrophobicity or a lower glass transition temperature.
Q & A
Q. How can researchers optimize the synthesis of 2-Propylheptyl 4-methoxybenzoate to ensure reproducibility?
Methodological Answer:
- Use NMR spectroscopy to monitor esterification progress by tracking the disappearance of the hydroxyl group signal (~10 ppm for phenolic -OH) and the appearance of ester carbonyl peaks (~168-172 ppm) .
- Employ GC-MS to verify the absence of unreacted starting materials (e.g., 4-methoxybenzoic acid or 2-propylheptanol) and quantify yields via internal standards .
- Optimize reaction conditions (e.g., catalyst type, temperature, and solvent polarity) based on analog protocols for structurally similar benzoate esters .
Q. What analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Perform HPLC-UV analysis using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to quantify degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 6 months) .
- Validate purity using differential scanning calorimetry (DSC) to confirm a single melting point and absence of polymorphic transitions .
- Compare results with pharmaceutical-grade reference standards for benzoate esters to establish acceptance criteria .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
- Use closed-system reactors and local exhaust ventilation to minimize inhalation exposure, as recommended for volatile ester compounds .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact, referencing hazard profiles of structurally analogous parabens .
- Implement emergency shower/eye wash stations in synthesis areas, aligning with OSHA guidelines for chemical handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Conduct systematic meta-analyses to evaluate confounding variables (e.g., solvent choice, cell line variability, or assay sensitivity) using PRISMA guidelines .
- Validate findings through dose-response studies with standardized positive controls (e.g., dexamethasone for anti-inflammatory assays) .
- Apply multivariate regression to isolate compound-specific effects from matrix interference in complex biological systems .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Perform molecular docking simulations (e.g., AutoDock Vina) to map interactions between the 4-methoxy group and target proteins (e.g., cyclooxygenase-2) .
- Use density functional theory (DFT) to calculate electron distribution in the benzoate core and correlate with experimental antioxidant activity .
- Cross-validate predictions with X-ray crystallography data from analogous esters to refine SAR models .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies of this compound?
Methodological Answer:
- Integrate hepatic microsomal assays to quantify phase I/II metabolism rates and identify dominant isoforms (e.g., CYP3A4) .
- Apply physiologically based pharmacokinetic (PBPK) modeling to scale clearance parameters from rodent models to humans .
- Validate using LC-MS/MS to measure plasma concentrations in preclinical trials, referencing protocols for parabens .
Q. What experimental designs are suitable for evaluating the environmental persistence of this compound in aquatic systems?
Methodological Answer:
- Conduct OECD 301F biodegradation tests under aerobic conditions to measure half-life in simulated freshwater .
- Use solid-phase extraction (SPE) coupled with LC-HRMS to detect transformation products (e.g., hydrolyzed 4-methoxybenzoic acid) in sediment matrices .
- Compare degradation kinetics with structurally related esters to establish QSAR models .
Methodological Notes
- Cross-Validation : Always corroborate chromatographic data (HPLC, GC-MS) with orthogonal techniques like NMR or FTIR to confirm structural integrity .
- Ethical Compliance : Adhere to institutional guidelines for toxicity testing, particularly when extrapolating findings to mammalian models .
- Data Transparency : Report negative results and assay limitations (e.g., solvent interference in cell-based assays) to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
